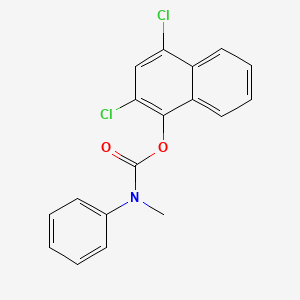
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one is a compound that features a fluorene moiety attached to a butanone backbone. Fluorene derivatives are known for their thermal stability, high quantum yields, and good charge transport properties . These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method to synthesize fluorene derivatives is via intramolecular Friedel-Crafts alkylation of chalcones, catalyzed by trifluoromethanesulfonic acid (TfOH) in nitromethane at 80°C . This method yields up to 99% . Another method involves the aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions .
Industrial Production Methods
Industrial production methods for fluorene derivatives often involve large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride (AlCl3) or iron chloride (FeCl3) supported on molecular sieves . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to 9-fluorenones using air oxidation in the presence of KOH in THF.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KOH in THF under ambient conditions.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: 9-fluorenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated fluorenes.
Applications De Recherche Scientifique
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed as fluorescent probes and labels in biological studies.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of OLEDs, solar cells, and thin-film transistors.
Mécanisme D'action
The mechanism of action of 4-(9H-fluoren-9-yl)-4-phenylbutan-2-one involves its interaction with various molecular targets and pathways. For example, fluorene derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity . This binding can lead to the disruption of cellular processes, making these compounds potential candidates for antimicrobial and anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(9H-fluoren-9-yl)acetic acid
- 9,9-bis(4-hydroxyphenyl)fluorene
- 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole
Uniqueness
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a fluorene moiety with a butanone backbone allows for unique reactivity and applications, particularly in the fields of organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
90033-34-4 |
|---|---|
Formule moléculaire |
C23H20O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C23H20O/c1-16(24)15-22(17-9-3-2-4-10-17)23-20-13-7-5-11-18(20)19-12-6-8-14-21(19)23/h2-14,22-23H,15H2,1H3 |
Clé InChI |
LCGAZWAPCADLSW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15098268.png)

![3-[(3-Bromophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B15098280.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098284.png)
![4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B15098289.png)
![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098303.png)
![Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B15098306.png)

![N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B15098336.png)

![(5Z)-3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098353.png)


![1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B15098367.png)
